

1-Indanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1-Indanol: Chemical Properties and Structure

Abstract

1-Indanol, a secondary aromatic alcohol derived from indane, serves as a significant building block in organic synthesis and as a precursor in the development of pharmaceutical agents and chiral ligands.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring fused to a benzene ring, imparts specific chemical reactivity and physicochemical properties. This document provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of **1-indanol**, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

1-Indanol, systematically named 2,3-dihydro-1H-inden-1-ol, is a chiral molecule existing as two enantiomers, (R)- and (S)-**1-indanol**, as well as a racemic mixture.[3][4] The core structure consists of a bicyclic system where a cyclopentanol ring is fused to a benzene ring.[1]

Table 1: Chemical Identifiers for 1-Indanol



Identifier	Value	Reference
IUPAC Name	2,3-dihydro-1H-inden-1-ol	[3][5]
Synonyms	(±)-1-Indanol, Indan-1-ol, 1- Hydroxyindan	[2][6][7]
Molecular Formula	C ₉ H ₁₀ O	[3][5][8]
Molecular Weight	134.18 g/mol	[4][7]
CAS Number	6351-10-6 (Racemic)	[1][3][6]
697-64-3 ((R)-(-)-enantiomer)		
25501-32-0 ((S)-(+)- enantiomer)	[9]	
InChI	1S/C9H10O/c10-9-6-5-7-3-1-2- 4-8(7)9/h1-4,9-10H,5-6H2	[3][4]
InChIKey	YIAPLDFPUUJILH- UHFFFAOYSA-N (Racemic)	[5][10]
SMILES	OC1CCc2ccccc12	[4][10]

Physicochemical Properties

1-Indanol is a white to slightly yellow crystalline solid under standard conditions.[1][5] Its properties are summarized in Table 2.

Table 2: Physicochemical Data for (±)-1-Indanol



Property	Value	Reference
Appearance	White to slightly yellow crystalline solid	[1][5][11]
Melting Point	50-54 °C	[2][6]
Boiling Point	128 °C @ 12 mmHg	[1][2]
220 °C @ 760 mmHg	[10][11]	
Density	~1.16 - 1.2 g/cm³	[5][11]
Solubility	Water (10 g/L at 20°C), ethanol, benzene	[1][2][12]
Flash Point	> 145 °C	[2][6]
pKa (Predicted)	14.23 ± 0.20	[2]
LogP	1.5 - 1.67	[3][13]
Topological Polar Surface Area	20.2 Ų	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-indanol**.

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are well-characterized for **1-indanol**, providing detailed information about its hydrogen and carbon framework.[3][14]
- Infrared (IR) Spectroscopy: The IR spectrum of 1-indanol prominently features a broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Chiralsensitive aggregation has been studied using FTIR spectroscopy.[1][2]
- Mass Spectrometry (MS): Mass spectral data, including from GC-MS analysis, is available and confirms the molecular weight of 134.18 g/mol .[3]

Reactivity and Chemical Behavior



1-Indanol exhibits reactivity typical of a secondary alcohol.

- Oxidation: It can be oxidized to its corresponding ketone, 1-indanone. Transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst has been investigated.[1]
- Ligand Synthesis: Derivatives of **1-indanol** serve as efficient ligands in catalytic processes, such as the palladium-catalyzed asymmetric Heck reaction.[1][2]
- Stability: The compound is stable under normal laboratory conditions.[6]
- Incompatibilities: It is incompatible with strong oxidizing agents.[6]
- Hazardous Decomposition: Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]

Experimental Protocols Synthesis of (±)-1-Indanol via Reduction of 1-Indanone

1-Indanol is commonly synthesized by the chemical reduction of 1-indanone.[4] The following protocol is a general method for the borane reduction of ketones, adaptable for this transformation.

Methodology:

- Reaction Setup: A solution of 1-indanone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (approximately 1.3 equivalents) is added dropwise to the stirred 1-indanone solution.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
 to room temperature and stirred for several hours (typically 2-4 hours). The reaction progress
 can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like
 hexanes/ethyl acetate.[15]



- Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M aqueous HCl. The mixture is stirred for an additional 30 minutes at room temperature to ensure the complete hydrolysis of borane complexes.[16]
- Workup and Extraction: The aqueous layer is separated and extracted multiple times with an
 organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then
 washed sequentially with 1 M aqueous HCl, water, and brine.[16]
- Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[16]

Purification

The crude **1-indanol** can be purified to high homogeneity using standard laboratory techniques.

- Column Chromatography: Purification can be achieved via silica gel column chromatography.
 A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
- Recrystallization: As a crystalline solid, 1-indanol can be purified by recrystallization from an appropriate solvent system.
- Preparative TLC: For small-scale purification, preparative thin-layer chromatography using chloroform or a hexanes/ethyl acetate mixture as the mobile phase is a viable option.[16]

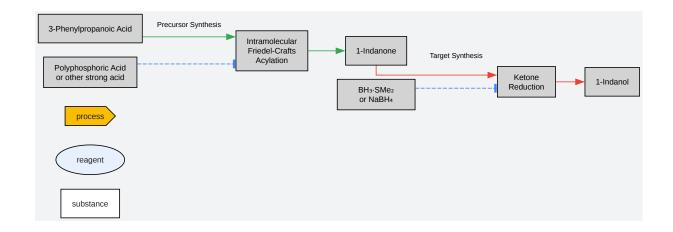
Chiral Analysis

To determine the enantiomeric excess (ee) of chiral **1-indanol**, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

Methodology: A chiral column, such as a Daicel Chiralcel OD-H, is used. The mobile phase is typically a mixture of an alkane and an alcohol, for example, 5% 2-propanol in hexane, with a defined flow rate (e.g., 0.5 mL/min).[16] The two enantiomers will exhibit different retention times (tR), allowing for their quantification and the calculation of ee.

Visualizations

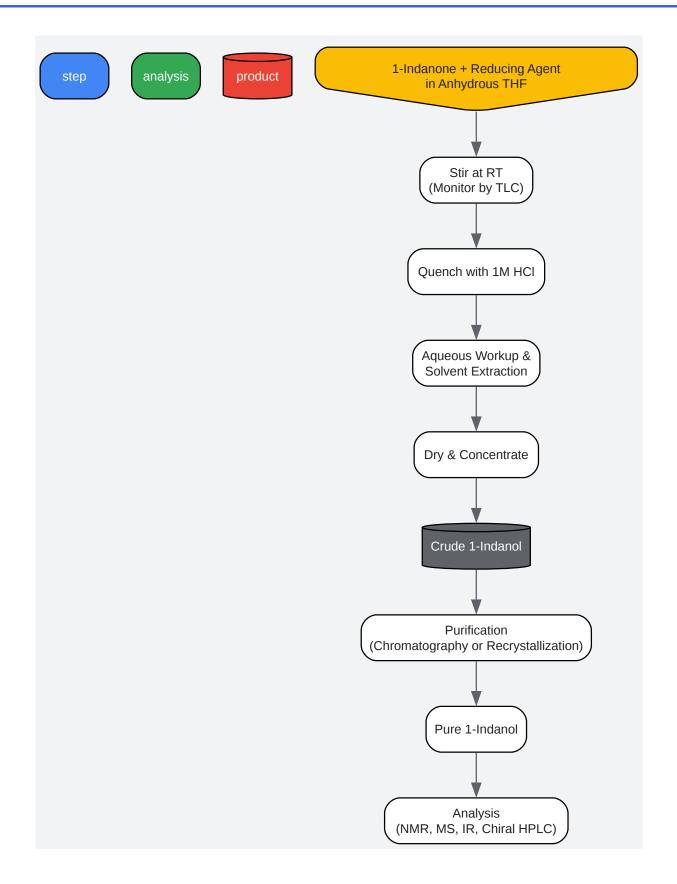




Click to download full resolution via product page

Caption: Synthetic pathway of **1-Indanol** from 3-phenylpropanoic acid.





Click to download full resolution via product page

Caption: General experimental workflow for **1-indanol** synthesis and purification.



Applications

1-Indanol is a valuable intermediate in several areas of chemical science.

- Pharmaceutical Synthesis: It is utilized as a key intermediate in the synthesis of various drug molecules.[1][11][12] Notably, related structures like cis-aminoindanol are critical components of HIV protease inhibitors such as Indinavir (Crixivan®).[17]
- Asymmetric Catalysis: Chiral derivatives of 1-indanol are employed as ligands for transition metal catalysts, facilitating enantioselective reactions.[2]
- Research and Development: It serves as a versatile building block for constructing more complex molecules in synthetic organic chemistry.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 2. Cas 6351-10-6,1-INDANOL | lookchem [lookchem.com]
- 3. 1-Indanol | C9H10O | CID 22819 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indanol Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. kmpharma.in [kmpharma.in]
- 9. (S)-(+)-1-Indanol Safety Data Sheet [chemicalbook.com]
- 10. 1-indanol [stenutz.eu]
- 11. echemi.com [echemi.com]
- 12. guidechem.com [guidechem.com]



- 13. quidechem.com [quidechem.com]
- 14. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. (R)-(-)-1-INDANOL synthesis chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1-Indanol chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7721596#1-indanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com